molecular formula C11H15NO3 B2438149 (3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid CAS No. 1270157-01-1

(3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid

Cat. No. B2438149
CAS RN: 1270157-01-1
M. Wt: 209.245
InChI Key: QCWPOXWUXDQVID-VIFPVBQESA-N
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Description

“(3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid” is a chemical compound with the CAS Number: 1270157-01-1. It has a molecular weight of 209.24 . The compound is typically stored at room temperature and appears as a powder .

Physical and Chemical Properties The compound has the following InChI Code: 1S/C11H15NO3/c1-2-15-10-6-4-3-5-8(10)9(12)7-11(13)14/h3-6,9H,2,7,12H2,1H3,(H,13,14)/t9-/m0/s1 . Unfortunately, the boiling point and other specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Boron Reagents in Suzuki–Miyaura Coupling

The compound’s boron-containing functional group makes it suitable for Suzuki–Miyaura cross-coupling reactions. These reactions are essential for creating carbon–carbon bonds in organic synthesis . Researchers can use this compound as a boron reagent to connect it with aryl or heteroaryl halides, leading to diverse molecular architectures.

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the hazard statements H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . Please refer to the Material Safety Data Sheet (MSDS) for more detailed safety information .

properties

IUPAC Name

(3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-15-10-6-4-3-5-8(10)9(12)7-11(13)14/h3-6,9H,2,7,12H2,1H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWPOXWUXDQVID-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1[C@H](CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid

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